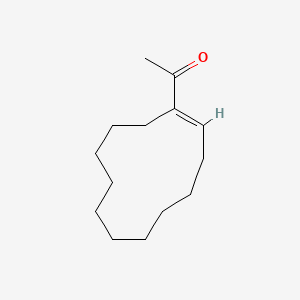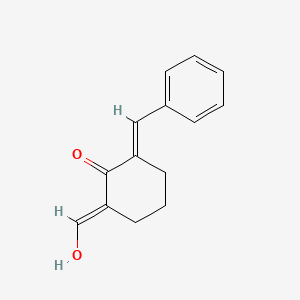
6-Fluoroquinolin-2(1H)-one
概要
説明
6-Fluoroquinolin-2(1H)-one, also known as 6-FQ, is an important and widely studied compound in the field of organic chemistry. 6-FQ is a heterocyclic aromatic compound that is used as a starting material in a variety of synthesis methods. It is a versatile compound that has a wide range of applications in a variety of research areas, such as drug discovery, material science, and biochemistry. 6-FQ is also used as a model compound in many laboratory experiments. In
科学的研究の応用
Antitubercular Potency
6-Fluoroquinolin-2(1H)-one derivatives have been explored for their potential in combating tuberculosis. A study on the synthesis and evaluation of 4-hydroxyquinolin-2(1H)-ones, including a derivative with a 6-fluoro substitution, demonstrated significant antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis without acute toxicity or genotoxicity in cellular models. This suggests their viability as promising compounds for further antitubercular drug development (M. B. de Macedo et al., 2017).
Fluorescence Applications
This compound compounds have been utilized in the synthesis of novel fluorophores for biochemical applications. These fluorophores exhibit enhanced fluorescence properties and have been successfully employed in the labeling of oligodeoxyribonucleotides, demonstrating their utility in bioanalytical and diagnostic applications (Shipra Singh & Ramendra K. Singh, 2007).
Neurofibrillary Tangle Imaging
The derivative [18F]MK-6240, based on this compound, has been developed for positron emission tomography (PET) imaging of neurofibrillary tangles in Alzheimer’s disease, showcasing the chemical’s role in advancing neurodegenerative disease diagnostics (T. Collier et al., 2017).
Antimalarial Activity
Derivatives of this compound have been evaluated for antimalarial properties, showing significant in vitro and in vivo activity against Plasmodium species. This highlights their potential as a starting point for the development of new antimalarial therapies (Patrick Hochegger et al., 2019).
Antimicrobial Potency
A series of this compound derivatives have demonstrated broad spectrum antimicrobial activity, including against drug-resistant bacterial strains. This underlines the compound's potential in addressing the growing issue of antibiotic resistance (N. Desai et al., 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
6-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVMYPHDEMEFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431438 | |
| Record name | 6-FLUOROQUINOLIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22614-75-1 | |
| Record name | 6-Fluoro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22614-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-FLUOROQUINOLIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)










![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)

